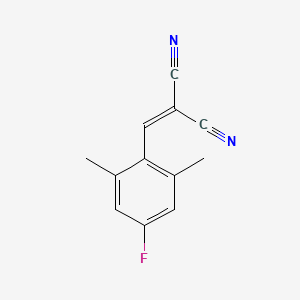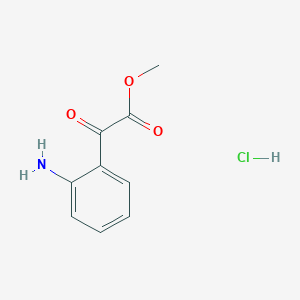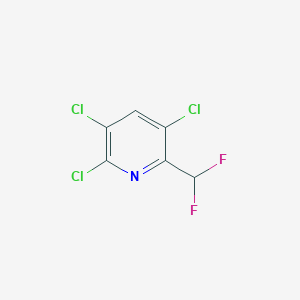
2,3,5-Trichloro-6-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-6-(difluoromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6HCl3F2N. This compound is characterized by the presence of three chlorine atoms and a difluoromethyl group attached to a pyridine ring. It is widely used in the field of agrochemistry as an intermediate in the synthesis of various agrochemicals, especially herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Hydrogenation: The compound can be hydrogenated using hydrogen gas and metal catalysts to reduce the pyridine ring.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are used in the synthesis of agrochemicals and pharmaceuticals .
Scientific Research Applications
2,3,5-Trichloro-6-(difluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents, such as chlorine and fluorine, imparts unique chemical properties to the compound, making it effective in inhibiting specific biological pathways in plants. This inhibition leads to the disruption of essential processes in weeds, thereby protecting crops .
Comparison with Similar Compounds
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another similar compound with two chlorine atoms and a trifluoromethyl group.
3-(Difluoromethyl)pyridine: This compound has a difluoromethyl group but lacks the chlorine atoms.
Uniqueness: 2,3,5-Trichloro-6-(difluoromethyl)pyridine is unique due to its specific arrangement of chlorine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C6H2Cl3F2N |
|---|---|
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2,3,5-trichloro-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1,6H |
InChI Key |
RDPHKLNZZASYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



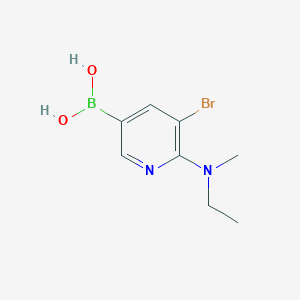

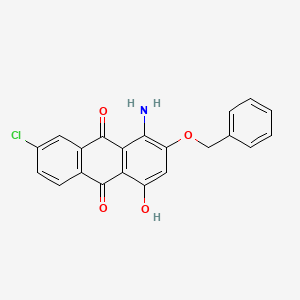
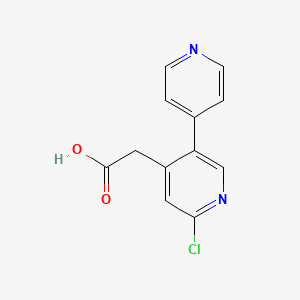
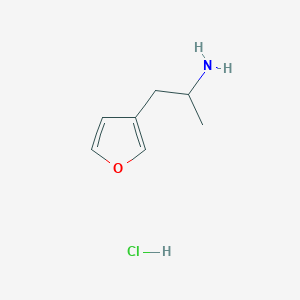

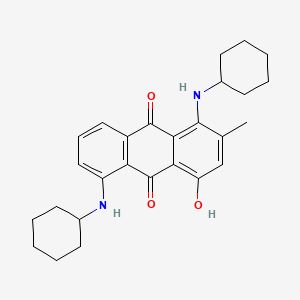
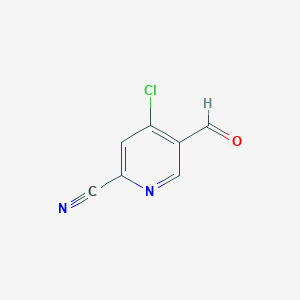
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

